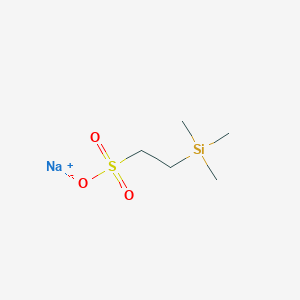

Sodium 2-(trimethylsilyl)ethane-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a chemical compound with the molecular formula C5H13NaO3SSi . It may be used in chemical synthesis studies .

Molecular Structure Analysis

The molecular structure of Sodium 2-(trimethylsilyl)ethane-1-sulfonate consists of a sodium atom, a trimethylsilyl group, an ethane group, and a sulfonate group . The linear formula is (CH3)3SiCH2CH2SO3Na .

Aplicaciones Científicas De Investigación

Synthesis of Organosulfur Compounds

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a versatile building block in the synthesis of various organosulfur compounds. It acts as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions . This compound has been instrumental in the preparation of thiosulfonates, sulfonamides, sulfides, and sulfones, including specialized forms like vinyl sulfones, allyl sulfones, and β-keto sulfones.

Sulfonyl Radical-Triggered Reactions

The compound is used in sulfonyl radical-triggered reactions, particularly in photoredox catalysis and electrochemical synthesis . These methods are part of a broader trend towards developing divergent and sustainable methodologies in organic chemistry.

C–H Sulfonylation

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a key reagent in site-selective C–H sulfonylation . This technique is significant for its precision in modifying complex molecules, which is crucial for the development of pharmaceuticals and agrochemicals.

Photoredox Catalytic Transformations

This compound plays a role in photoredox catalytic transformations . These transformations are part of a cutting-edge field of chemistry that harnesses light energy to promote chemical reactions, which can lead to more energy-efficient processes.

Electrochemical Synthesis

In the realm of electrochemical synthesis, Sodium 2-(trimethylsilyl)ethane-1-sulfonate is used to introduce sulfonyl groups into organic molecules . Electrochemical methods are valued for their green chemistry aspects, as they often require less hazardous reagents and can be more environmentally friendly.

Catalyst Preparation

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is involved in the preparation of catalysts, such as those used in the synthesis of coumarin derivatives via Pechmann condensation . These catalysts are notable for their efficiency and the fact that they can be reused multiple times without a loss in activity.

Propiedades

IUPAC Name |

sodium;2-trimethylsilylethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHUMJJXIKNLAH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NaO3SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635618 |

Source

|

| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |

CAS RN |

18143-40-3 |

Source

|

| Record name | Sodium 2-(trimethylsilyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)